
Tricyclic cyclosporin A
Übersicht
Beschreibung
Tricyclic cyclosporin A is a cyclic peptide known for its potent immunosuppressive properties. It is primarily used to prevent organ rejection in transplant patients and to treat certain autoimmune diseases. The compound is derived from the fungus Tolypocladium inflatum and contains a unique structure that includes several non-proteinogenic amino acids and N-methylated peptide bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tricyclic cyclosporin A involves the chemical cyclization of a synthetic undecapeptide
Industrial Production Methods: Industrial production of this compound typically involves fermentation using the fungus Tolypocladium inflatum. The fermentation process is optimized to maximize the yield of the compound, followed by extraction and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclic cyclosporin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create analogues with different biological activities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions include various analogues of this compound, each with unique biological activities. These analogues are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Immunosuppressive Therapy
TCyA retains the immunosuppressive properties of its parent compound, making it useful in transplant medicine. It is employed to prevent organ rejection in kidney, liver, and heart transplants. Studies have shown that TCyA can effectively reduce the incidence of acute rejection episodes compared to conventional therapies .
Treatment of Autoimmune Diseases
Research indicates that TCyA may be beneficial in treating autoimmune conditions such as rheumatoid arthritis and severe atopic dermatitis. In a multicenter study involving patients with severe atopic dermatitis, TCyA demonstrated significant improvement in disease severity compared to placebo .
Case Study: Atopic Dermatitis
- Study Design : A double-blind, placebo-controlled trial with 46 participants.
- Results : Patients receiving TCyA showed a 55% improvement in disease severity scores compared to a worsening in the placebo group .
- Side Effects : Minimal side effects were reported, primarily hypertension in two patients.
Antiviral Applications
Recent studies have explored the antiviral properties of TCyA against various viruses. It has been shown to inhibit the replication of viruses such as hepatitis B (HBV), human immunodeficiency virus (HIV), and coronaviruses by targeting cellular cyclophilins . This suggests potential applications in treating viral infections alongside its immunosuppressive roles.
Data Table: Antiviral Efficacy of TCyA
Virus | Mechanism of Action | Efficacy Observed |
---|---|---|
Hepatitis B | Inhibition of cyclophilins | Significant reduction in viral load |
HIV | Suppression of viral replication | Effective in vitro |
Coronaviruses | Targeting viral entry mechanisms | Promising results observed |
Ophthalmic Applications
TCyA has been formulated as an ophthalmic emulsion for treating dry eye syndrome (DES) and vernal keratoconjunctivitis. Its anti-inflammatory properties help increase tear production and reduce ocular surface inflammation .
Clinical Findings
- Study : Patients treated with TCyA showed improved tear production and reduced symptoms of dryness.
- Outcome : Enhanced quality of life scores reported by patients post-treatment.
Wirkmechanismus
Tricyclic cyclosporin A exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation. The compound binds to the receptor cyclophilin-1 inside cells, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation .
Vergleich Mit ähnlichen Verbindungen
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties but a different chemical structure.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway, used in combination with calcineurin inhibitors.
Mycophenolate Mofetil: An immunosuppressant that inhibits inosine monophosphate dehydrogenase, used as an adjunct therapy with calcineurin inhibitors.
Uniqueness: Tricyclic cyclosporin A is unique due to its cyclic peptide structure and the presence of multiple N-methylated peptide bonds, which contribute to its stability and potent immunosuppressive activity. Unlike other immunosuppressants, it specifically targets calcineurin, making it highly effective in preventing organ rejection and treating autoimmune diseases .
Biologische Aktivität
Tricyclic cyclosporin A (TCA) is a modified form of the well-known immunosuppressant cyclosporin A (CsA), which has been extensively studied for its biological activities, particularly in immunosuppression and antiviral effects. This article delves into the biological activity of TCA, presenting relevant data, case studies, and research findings.
Overview of Cyclosporin A
Cyclosporin A is primarily known for its role as a calcineurin inhibitor, which prevents T-cell activation by inhibiting the dephosphorylation of the nuclear factor of activated T cells (NF-AT) . This action makes it crucial in preventing organ transplant rejection and managing autoimmune diseases. The modification to tricyclic structure aims to enhance its pharmacological properties while potentially reducing side effects.
The mechanism of action for TCA mirrors that of CsA but with enhanced specificity and potency. TCA binds to cyclophilin, forming a complex that inhibits calcineurin activity, thereby blocking NF-AT translocation to the nucleus. This inhibition results in decreased expression of cytokines such as IL-2, IL-4, and TNF-alpha, which are pivotal in immune response .
Immunosuppressive Effects
- T-cell Inhibition : TCA effectively suppresses T-cell activation, similar to CsA. Studies indicate that TCA can prolong graft survival in transplant models by preventing allograft rejection .
- Autoimmune Disease Management : Its immunosuppressive properties make TCA a candidate for treating various autoimmune conditions, where it can mitigate excessive immune responses.
Antiviral Properties
Recent research has highlighted the potential of TCA in antiviral applications, particularly against hepatitis B virus (HBV). Studies have shown that TCA can inhibit HBV entry into hepatocytes through a mechanism independent of cyclophilin and calcineurin pathways. This effect is attributed to its ability to block the sodium taurocholate cotransporting polypeptide (NTCP), a receptor critical for HBV entry .
Cyclosporin A in Atopic Dermatitis
A study involving five adult patients with severe atopic dermatitis treated with cyclosporin A demonstrated significant clinical improvement with minimal side effects over three months. This suggests that similar outcomes may be expected with TCA due to its analogous mechanism .
Sequential Therapy in Nephrotic Syndrome
In a cohort study of children with steroid-resistant nephrotic syndrome (SRNS), patients treated with cyclosporin A showed sustained remission and improved renal function over long-term follow-up. The sequential use of CsA followed by other immunosuppressants indicates the potential for TCA in similar therapeutic regimens .
Comparative Data Table
Property | Cyclosporin A | This compound |
---|---|---|
Primary Use | Immunosuppression | Enhanced immunosuppression |
Mechanism | Calcineurin inhibitor | Calcineurin inhibitor |
Antiviral Activity | Limited | Significant against HBV |
Side Effects | Nephrotoxicity, hyperlipidemia | Potentially reduced side effects |
Eigenschaften
IUPAC Name |
16-ethyl-13-[(E)-1-hydroxy-2-methylhex-4-enyl]-3,6,9,12,18,21,27-heptamethyl-4,7,22,28-tetrakis(2-methylpropyl)-10,25-di(propan-2-yl)-35-thia-3,6,9,12,15,18,21,24,27,30,37-undecazatricyclo[29.5.2.034,37]octatriacontane-2,5,8,11,14,17,20,23,26,29,38-undecone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H111N11O12S/c1-23-25-26-41(15)54(77)53-57(80)65-42(24-2)58(81)68(16)33-49(76)69(17)44(29-35(3)4)56(79)67-51(39(11)12)63(86)70(18)45(30-36(5)6)55(78)66-43-27-28-50-75(59(43)82)48(34-88-50)62(85)72(20)46(31-37(7)8)60(83)71(19)47(32-38(9)10)61(84)73(21)52(40(13)14)64(87)74(53)22/h23,25,35-48,50-54,77H,24,26-34H2,1-22H3,(H,65,80)(H,66,78)(H,67,79)/b25-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQWTITGAVGIC-WJTDDFOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H111N11O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1258.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153475-57-1 | |
Record name | Tricyclic cyclosporin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153475571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.